1,2-Oxazole-3,5-dicarboxylic acid
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Overview
Description
1,2-Oxazole-3,5-dicarboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazole-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound often employs flow synthesis techniques. These methods allow for the rapid and efficient production of oxazolines and their subsequent oxidation to oxazoles under controlled conditions . The use of flow reactors and heterogeneous catalysts, such as manganese dioxide, ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate and chromic acid.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The carboxylic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and ozone are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can react with the carboxylic acid groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
1,2-Oxazole-3,5-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-oxazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, modulating their activity and leading to various biological effects . For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
1,2-Oxazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
Properties
CAS No. |
89379-30-6 |
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Molecular Formula |
C5H3NO5 |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
1,2-oxazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10) |
InChI Key |
OSKMGGSWKBKSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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